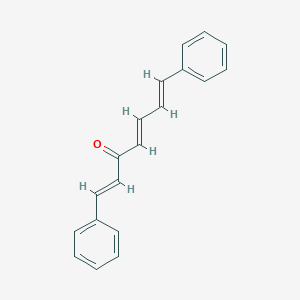

1,7-Diphenyl-1,4,6-heptatrien-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H16O |

|---|---|

Molecular Weight |

260.3 g/mol |

IUPAC Name |

(1E,4E,6E)-1,7-diphenylhepta-1,4,6-trien-3-one |

InChI |

InChI=1S/C19H16O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-16H/b13-7+,14-8+,16-15+ |

InChI Key |

ISTXRHJZVWZATL-JMYNOJCWSA-N |

SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)C=CC2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,7 Diphenyl 1,4,6 Heptatrien 3 One and Its Analogues

Convergent and Linear Synthesis Approaches

The construction of the 1,7-diphenyl-1,4,6-heptatrien-3-one backbone can be achieved through both convergent and linear synthetic routes. These strategies often rely on well-established reactions for carbon-carbon bond formation, such as the Wittig reaction, aldol (B89426) condensation, and the Horner-Wadsworth-Emmons reaction.

Wittig Reactions in Polyenone Construction

The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. wikipedia.orgmasterorganicchemistry.compressbooks.publibretexts.org In the context of polyenone synthesis, this reaction can be used to introduce a carbon-carbon double bond at a specific position with good control over the geometry of the resulting alkene. organic-chemistry.org The reaction typically involves the preparation of a phosphonium ylide, also known as a Wittig reagent, by treating an alkyl halide with triphenylphosphine (B44618), followed by deprotonation with a strong base. masterorganicchemistry.comlibretexts.org This ylide then reacts with a carbonyl compound to form an oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine oxide. pressbooks.publibretexts.org The high thermodynamic stability of the triphenylphosphine oxide byproduct drives the reaction forward. pressbooks.pub For the synthesis of this compound and its analogs, a sequence involving two Wittig reactions can be employed. nih.gov The stereochemistry of the resulting alkene is influenced by the nature of the ylide; stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Aldol Condensation Strategies for Trienone Formation

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound. magritek.commiracosta.edu The Claisen-Schmidt condensation, a variation of the aldol condensation, is particularly useful for the synthesis of this compound and its analogs. gordon.eduwikipedia.orgbyjus.comnumberanalytics.com This reaction involves the condensation of an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.com

In a typical synthesis of a diarylheptatrienone, an appropriate aldehyde is reacted with a ketone in the presence of a base. nih.govresearchgate.net For instance, the synthesis of 1,7-diheteroarylhepta-1,4,6-trien-3-ones has been achieved through an aldol condensation of a (3E)-4-(heteroaryl)-3-buten-2-one with a (2E)-3-(heteroaryl)-2-propenal. nih.gov To prevent self-condensation of the ketone, the reaction conditions, such as the concentration of reactants, need to be carefully controlled. miracosta.edu In some cases, a protecting group strategy is employed, where a complex is formed with the ketone to ensure the condensation occurs at the desired terminal positions. nih.gov

Horner-Wadsworth-Emmons Reaction in Diarylheptatrienone Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is another valuable method for the synthesis of alkenes, particularly with a high degree of stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.orgnumberanalytics.comnih.govtcichemicals.com This reaction involves the use of a stabilized phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. wikipedia.orgtcichemicals.com The resulting carbanion is more nucleophilic and generally less basic than the corresponding Wittig ylide. wikipedia.org

The HWE reaction has been successfully employed in the synthesis of 1,7-diaryl-1,4,6-heptatrien-3-ones, especially when other methods provide low yields. nih.gov For example, these compounds can be synthesized via the reaction of a (2E)-3-(heteroaryl)-2-propenal with a (E)-diethyl(2-oxo-4-heteroaryl-but-3-en-1-yl)phosphonate using a base like potassium carbonate. nih.gov A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and can be easily removed by aqueous extraction, simplifying the purification process. wikipedia.orgorganic-chemistry.org

Targeted Synthesis of Specific Stereoisomers

The biological activity of diarylheptatrienones can be highly dependent on their stereochemistry. Therefore, the targeted synthesis of specific stereoisomers is a critical aspect of their chemical investigation. The Horner-Wadsworth-Emmons reaction is particularly noted for its high (E)-selectivity, making it a preferred method for obtaining the trans isomer of the alkene. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org For instance, stabilized ylides tend to produce (E)-alkenes, whereas non-stabilized ylides often yield (Z)-alkenes. organic-chemistry.org Modifications to the Wittig reaction, such as the Schlosser modification, can be used to favor the formation of (E)-alkenes. wikipedia.org In aldol condensations, the stereochemistry of the resulting α,β-unsaturated system is also a key consideration, and reaction conditions can be optimized to favor the formation of the desired isomer. numberanalytics.com

Derivatization and Scaffold Modification Techniques

To explore the structure-activity relationships of this compound, various derivatization and scaffold modification techniques are employed. These modifications can involve the introduction of different substituents on the aromatic rings or alterations to the heptatrienone linker. For example, a variety of 1,7-diheteroaryl-1,4,6-heptatrien-3-ones have been synthesized, incorporating nitrogen-containing heteroaromatic rings such as 1-alkyl-1H-imidazol-2-yl and 1-alkyl-1H-benzo[d]imidazol-2-yl. nih.gov These modifications can significantly impact the biological properties of the parent compound.

Furthermore, the central linker can be modified. For instance, curcumin (B1669340) analogs with an elongated linker have been prepared using methods like Pederson's synthetic method, which involves the reaction of 2,4-pentanedione or ethyl 4-acetyl-5-oxohexanoate with an appropriate cinnamaldehyde. nih.gov Hydrogenation of the double bonds in the linker can produce partially or fully saturated analogs. nih.gov Additionally, metal complexes of diarylheptanoids have been synthesized to enhance their bioavailability and pharmacological effects. google.com

Chemical Modification and Isolation from Natural Sources (e.g., Curcuminoids)

This compound and its analogs are part of the curcuminoid family, which are naturally occurring phenolic compounds found in the rhizomes of plants like Curcuma longa (turmeric). oregonstate.edunih.govresearchgate.netmdpi.com Curcumin is the principal curcuminoid, accompanied by smaller amounts of demethoxycurcumin (B1670235) and bisdemethoxycurcumin. oregonstate.edu Naturally occurring trienone analogs, such as 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (B1249937) and 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, have been isolated from Curcuma longa. nih.gov

Diarylheptanoids have been isolated from a variety of plant families, including Zingiberaceae, Myricaceae, Betulaceae, and others. google.comacgpubs.org The isolation process typically involves extraction from the plant material using solvents, followed by various chromatographic techniques to separate and purify the individual compounds. uni-halle.de Furthermore, chemical modifications of naturally occurring curcuminoids can be performed to create novel derivatives. For instance, ferrocenyl curcuminoids have been synthesized by attaching ferrocenyl ligands to the curcumin scaffold. researchgate.net These modifications aim to improve the biological activity and pharmacokinetic properties of the natural products. nih.gov

| Compound Name | IUPAC Name | Natural Source/Synthetic Method | Reference |

| This compound | 1,7-Diphenylhepta-1,4,6-trien-3-one | Synthetic | nih.gov |

| Curcumin | (1E,6E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | Curcuma longa | oregonstate.edumdpi.com |

| Demethoxycurcumin | (1E,6E)-1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | Curcuma longa | oregonstate.edu |

| Bisdemethoxycurcumin | (1E,6E)-1,7-Bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | Curcuma longa | oregonstate.edu |

| 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one | 1,7-Bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one | Curcuma longa | nih.gov |

| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | 1,7-Bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one | Curcuma longa, Dioscorea opposita | nih.govsemanticscholar.org |

| Dibenzylideneacetone | (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one | Claisen-Schmidt Condensation | wikipedia.org |

| 1,7-Di-4-pyridinyl-1,4,6-heptatrien-3-one | 1,7-Di(pyridin-4-yl)hepta-1,4,6-trien-3-one | Aldol Addition/Dehydration | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms. While specific experimental data for 1,7-Diphenyl-1,4,6-heptatrien-3-one is not extensively available in the public domain, the expected NMR spectral features can be inferred from the analysis of closely related diarylheptanoid structures and general principles of NMR spectroscopy.

The ¹H NMR spectrum of this compound is anticipated to be complex in the olefinic region due to the conjugated trienone system. The two phenyl groups would give rise to signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons on the heptatriene chain would appear as a series of doublets and multiplets, with their chemical shifts influenced by their position relative to the carbonyl group and the phenyl rings. The coupling constants (J values) between adjacent protons would be crucial in determining the stereochemistry of the double bonds, with trans-couplings typically exhibiting larger J values (around 15 Hz) than cis-couplings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2/H-8 (ortho-Ph) | 7.50-7.60 | m | - |

| H-3/H-7 (meta-Ph) | 7.35-7.45 | m | - |

| H-4 (para-Ph) | 7.25-7.35 | m | - |

| H-1/H-7' | 6.80-7.80 | d | ~15 |

| H-2'/H-6' | 6.50-7.50 | dd | ~15, ~10 |

| H-4' | 6.20-7.20 | dd | ~15, ~10 |

| H-5' | 7.00-8.00 | d | ~15 |

Note: This is a generalized prediction based on similar structures. Actual values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C-3) is expected to resonate significantly downfield, typically in the range of δ 180-200 ppm. The carbons of the phenyl rings would appear between δ 120 and 140 ppm, with the ipso-carbons (attached to the heptatriene chain) showing distinct shifts. The sp² hybridized carbons of the trienone chain would also be found in this region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-3 (C=O) | ~185.0 |

| C-1/C-7 (ipso-Ph) | ~135.0 |

| C-2/C-6/C-8/C-12 (ortho/meta-Ph) | 127.0-130.0 |

| C-4/C-10 (para-Ph) | ~128.0 |

| C-1'/C-7' | 125.0-145.0 |

| C-2'/C-6' | 120.0-140.0 |

| C-4'/C-5' | 130.0-150.0 |

Note: This is a generalized prediction based on similar structures. Actual values may vary.

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the protons along the heptatriene chain and within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is critical for establishing the connectivity across quaternary carbons (like the carbonyl carbon and ipso-phenyl carbons) and for piecing together the entire molecular skeleton.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For a compound like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) could be utilized, each with its own advantages and limitations.

GC-MS is a technique that separates volatile compounds before they are introduced into the mass spectrometer. However, for diarylheptanoids like this compound, GC-MS can be challenging due to their relatively low volatility and potential for thermal degradation at the high temperatures used in the GC inlet. If the compound is sufficiently stable, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavages at the bonds adjacent to the carbonyl group and within the heptatriene chain, as well as the loss of phenyl groups.

LC-MS/MS is generally the preferred method for the analysis of diarylheptanoids as it avoids the issue of thermal degradation. researchgate.net The compound would first be separated from any impurities by liquid chromatography and then introduced into the mass spectrometer. Using soft ionization techniques like Electrospray Ionization (ESI), a prominent protonated molecule [M+H]⁺ or other adducts would be observed, confirming the molecular weight.

Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the selected precursor ion. The resulting product ion spectrum would provide valuable structural information. Common fragmentation pathways for this class of compounds include the cleavage of the heptatriene chain, leading to characteristic fragment ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 272 | [M]⁺ (Molecular Ion) |

| 257 | [M - CH₃]⁺ |

| 195 | [M - C₆H₅]⁺ |

| 167 | [C₁₃H₉]⁺ (Fluorenyl Cation) |

| 131 | [C₉H₇O]⁺ (Cinnamoyl Cation) |

| 103 | [C₇H₇O]⁺ (Benzoyl Cation) |

| 91 | [C₇H₇]⁺ (Tropylium Cation) |

| 77 | [C₆H₅]⁺ (Phenyl Cation) |

Note: This is a generalized prediction based on typical fragmentation patterns of similar compounds. Actual fragmentation will depend on the ionization method and collision energy.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "molecular fingerprint" based on the vibrational modes of the molecule's bonds. For this compound, the key functional groups include a carbonyl group (C=O), carbon-carbon double bonds (C=C) forming a conjugated system, and phenyl groups.

The analysis of the IR spectrum of this compound is based on the characteristic absorption frequencies for its constituent functional groups. The presence of an α,β-unsaturated ketone is a central feature of the molecule. The carbonyl (C=O) stretching vibration in such a conjugated system is expected to appear at a lower wavenumber compared to a saturated ketone due to the delocalization of π-electrons, which weakens the C=O double bond. Typically, conjugated ketones show a strong absorption band in the range of 1650-1685 cm⁻¹.

The carbon-carbon double bond (C=C) stretching vibrations of the polyene chain and the aromatic rings also give rise to characteristic absorption bands. The C=C stretching of the conjugated triene system is expected to produce strong to medium intensity bands in the 1600-1650 cm⁻¹ region. The aromatic rings will exhibit C=C stretching vibrations within the ring, typically appearing as a set of bands in the 1450-1600 cm⁻¹ range.

Furthermore, the C-H stretching vibrations of the aromatic and vinylic protons are anticipated to occur above 3000 cm⁻¹, which is characteristic of sp² hybridized carbon atoms. The out-of-plane C-H bending vibrations (wagging) of the phenyl rings and the alkene moieties will produce strong bands in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern of the aromatic rings and the stereochemistry of the double bonds.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C=O Stretch | α,β-Unsaturated Ketone | 1650 - 1685 |

| C=C Stretch | Conjugated Alkene | 1600 - 1650 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-H Stretch | Aromatic/Vinylic | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly informative for compounds with conjugated π-systems, such as this compound.

The extensive system of conjugated double bonds in this compound, which includes the two phenyl rings and the heptatrienone backbone, is responsible for its strong absorption in the visible region, giving it a characteristic color. The primary electronic transition observed in the UV-Vis spectrum of this compound is a π → π* transition. In this transition, an electron is promoted from a bonding π molecular orbital (the highest occupied molecular orbital or HOMO) to an antibonding π* molecular orbital (the lowest unoccupied molecular orbital or LUMO).

The wavelength of maximum absorption (λmax) is a key parameter obtained from a UV-Vis spectrum and is directly related to the extent of conjugation in the molecule. As the length of the conjugated system increases, the energy gap between the HOMO and LUMO decreases, resulting in the absorption of light at longer wavelengths (a bathochromic or red shift). The presence of the two phenyl groups further extends the conjugation, contributing to a significant red shift in the λmax value. For comparison, simpler conjugated systems absorb at much shorter wavelengths in the UV region.

For diarylheptanoids like curcumin (B1669340), which has a similar conjugated system but with additional hydroxyl and methoxy (B1213986) substituents on the phenyl rings, the λmax is typically observed around 420-430 nm. Given the absence of these auxochromic groups in this compound, its λmax is expected to be at a slightly shorter wavelength, likely in the near-UV or violet-blue region of the visible spectrum.

Table 2: Electronic Transition Data for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) |

|---|

X-ray Crystallography for Solid-State Molecular Architecture

In the solid state, this compound is expected to adopt a largely planar conformation to maximize the overlap of p-orbitals in its extensive conjugated system. This planarity is a common feature in conjugated molecules as it enhances electronic delocalization and contributes to the stability of the structure.

The crystal packing of these molecules is governed by intermolecular forces such as van der Waals interactions and, if applicable, hydrogen bonding. In the case of this compound, which lacks strong hydrogen bond donors, the crystal packing would be primarily dictated by van der Waals forces and potential π-π stacking interactions between the phenyl rings of adjacent molecules.

The analysis of the crystal structure would reveal the precise bond lengths, confirming the alternating single and double bond character of the polyene chain, although the bond lengths are expected to be intermediate between typical single and double bonds due to electron delocalization. The bond angles around the sp² hybridized carbon atoms would be close to 120°, consistent with a trigonal planar geometry. The stereochemistry of the double bonds, which is typically in the more stable trans configuration, would also be unequivocally determined.

Table 3: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Dependent on packing |

| Space Group | Dependent on packing symmetry |

| Molecular Conformation | Largely planar |

Computational and Theoretical Investigations of 1,7 Diphenyl 1,4,6 Heptatrien 3 One

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 1,7-diphenyl-1,4,6-heptatrien-3-one and related conjugated systems. These methods model the distribution of electrons within the molecule, which dictates its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Molecular Orbitals and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations are used to determine optimized geometries, molecular orbital energies, and various energetic properties that govern a molecule's reactivity.

For compounds analogous to this compound, such as curcuminoids and chalcones, DFT studies provide critical data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

DFT calculations also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, offering predictions for how the molecule will interact with other reagents. For instance, in curcuminoids, the oxygen atoms of the carbonyl and hydroxyl groups are typically regions of negative potential, while the hydrogen atoms are regions of positive potential.

Table 1: Representative DFT-Calculated Properties for Curcuminoid Analogues

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Method/Basis Set |

|---|---|---|---|---|

| Dimethylamino Curcuminoid | -5.31 | -2.29 | 3.02 | B3LYP/6-311G(d,p) nih.gov |

| Phenothiazinyl-curcumin | -5.18 | -2.61 | 2.57 | B3LYP/6-311+G(d,p) researchgate.net |

This table presents theoretical data for analogues of this compound to illustrate typical values obtained from DFT calculations. The specific values for this compound may vary.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with its environment, such as solvent molecules or biological macromolecules. scienceopen.comresearchgate.net

MD simulations have been successfully applied to 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one to predict its binding affinity and interaction with proteins, such as the nucleocapsid protein of SARS-CoV-2. scienceopen.com These simulations can reveal the stability of the protein-ligand complex, identify key interacting amino acid residues, and calculate binding free energies. scienceopen.commdpi.com

In studies of related molecules like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) within a lipid bilayer, MD simulations have provided information on the molecule's orientation, diffusion, and the resulting structural changes in the membrane. nih.gov Such studies are critical for understanding how these molecules partition into and behave within cellular membranes. The simulations can calculate properties like the root mean square deviation (RMSD) to assess the stability of a complex over time and the radius of gyration to measure the compactness of a protein. mdpi.com

Prediction of Photophysical Properties using Time-Dependent DFT (TD-DFT)

The extensive conjugation in this compound suggests interesting photophysical properties, such as the absorption and emission of light. Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for predicting these properties. nih.govacs.org

TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-visible spectra. nih.gov For curcuminoids and chalcones, TD-DFT calculations have shown good agreement with experimental spectra. researchgate.netnih.gov These studies allow for the assignment of electronic transitions, typically π-π* transitions, which are responsible for the strong absorption in the visible or near-UV region. researchgate.netnih.gov

Researchers use TD-DFT to understand how structural modifications and the solvent environment affect photophysical properties. For example, adding electron-donating or electron-withdrawing groups to the phenyl rings can shift the absorption and emission wavelengths. researchgate.netresearchgate.net The effect of solvent polarity (solvatochromism) can also be modeled, providing insight into how the dipole moment of the molecule changes upon excitation. nih.gov

Table 2: Representative TD-DFT Calculated Photophysical Data for Analogous Compounds

| Compound Analogue | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition | Solvent (in silico) |

|---|---|---|---|---|

| Coumarinyl Chalcone (B49325) | 415 | 1.28 | HOMO → LUMO | Dichloromethane nih.gov |

| Phenothiazinyl-curcumin BF2 complex | 542 | 2.78 | HOMO → LUMO | Acetone researchgate.net |

This table presents examples of TD-DFT calculations for compounds with structural similarities to this compound. The values illustrate the type of data obtained from such studies.

Computational Approaches to Reaction Mechanisms and Bifurcation Theory

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. For the synthesis of this compound and related chalcones, often via the Claisen-Schmidt condensation, theoretical studies can map out the entire reaction mechanism. researchgate.netnih.gov These studies calculate the energies of reactants, intermediates, transition states, and products, providing a complete potential energy surface for the reaction. researchgate.netresearchgate.net This allows for the identification of the rate-determining step and an understanding of how catalysts, like a base, facilitate the reaction. researchgate.net Computational modeling has supported a mechanism involving the boron-assisted in situ generation of imine intermediates in certain solvent-free syntheses of curcuminoids. acs.orgnih.gov

A more complex concept in reaction mechanisms is that of a bifurcation, where a single transition state leads to two or more different products. nih.govnih.gov This phenomenon cannot be explained by traditional transition state theory. On a potential energy surface, a bifurcation occurs when the reaction pathway splits after passing the transition state, often at a "valley-ridge inflection" point. nih.gov The product ratio in such reactions is determined by the system's dynamics as it moves past the bifurcation point, rather than by the relative energies of subsequent transition states. nih.gov While specific studies on bifurcation theory involving this compound are not prominent, the theory is a significant area of research in organic chemistry, particularly for pericyclic reactions, rearrangements, and fragmentations. nih.govrsc.orgucdavis.edu Theoretical tools have been developed to predict product selectivity in bifurcating reactions by analyzing the energy distribution within the reactive mode of the key transition state. nih.govrsc.org

Molecular Docking Studies for Ligand-Target Interactions

Extensive searches of scientific literature and chemical databases did not yield specific molecular docking studies for the compound This compound . While computational investigations are a common approach to elucidate the potential biological activity of novel compounds, it appears that this particular molecule has not been the subject of published research in this area.

However, it is noteworthy that structurally related analogs of this compound, which feature hydroxyl and methoxy (B1213986) substitutions on the phenyl rings, have been investigated through molecular docking. These studies provide insights into how this class of compounds may interact with biological targets.

For instance, a hydroxylated analog, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one , has been the focus of such computational analyses. One study explored its interaction with the N-terminal domain (NTD) of the SARS-CoV-2 nucleocapsid (N) protein. scienceopen.com The research predicted the binding affinity of this analog to the N-NTD through molecular docking and further investigated the stability of the interaction with molecular dynamics simulations. scienceopen.com

Another related compound, 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (B1249937) , was the subject of an in silico modeling study to understand its anti-inflammatory mechanisms. This investigation revealed that the compound exhibited a strong binding energy to myeloid differentiation factor 2 (MD2), a protein involved in the inflammatory response. nih.gov

These findings on closely related molecules suggest a potential for this compound to engage in interactions with various protein targets. The core heptatrienone structure provides a scaffold that can be accommodated in the binding sites of proteins, and the terminal phenyl groups can form various non-covalent interactions. However, without specific molecular docking studies on this compound, any discussion of its ligand-target interactions remains speculative. The electronic and steric differences due to the absence of hydroxyl and methoxy groups on the phenyl rings would significantly influence its binding profile compared to its studied analogs.

Future computational research focusing specifically on this compound is necessary to elucidate its potential biological targets and the molecular basis for any observed activity. Such studies would provide valuable data on its binding modes, interaction energies, and the key amino acid residues involved in forming stable ligand-protein complexes.

Reactivity and Mechanistic Pathways of Conjugated Heptatrien 3 One Systems

Photochemical Transformations and Photostability Mechanisms

Diarylheptanoids, including 1,7-diphenyl-1,4,6-heptatrien-3-one, are known to undergo photochemical transformations. Upon irradiation with light of a suitable wavelength, these compounds can experience cis-trans photoisomerization. acs.orgub.edu This process involves the conversion of one geometric isomer into another. For instance, the trans isomer of a diarylheptanoid can be converted to the cis isomer upon irradiation. ub.edu

In some cases, photochemical cyclization can occur. For example, 1,7-diphenyl-1,6-heptadiene-3,5-dione has been shown to undergo photochemical conversion to form a flavonoid, another important class of natural products. hebmu.edu.cn Additionally, some diarylheptanoids, like cyclocurcumin, can undergo double bond photoisomerization. nih.gov The photophysical properties and potential for photoisomerization of curcumin-type diarylheptanoids have been investigated using spectroscopic techniques and computational methods. researchgate.net

Regioselective and Stereoselective Reactions

The synthesis of diarylheptanoids often involves regioselective and stereoselective reactions to create specific isomers. thieme-connect.comresearchgate.net For instance, the stereoselective synthesis of tetrahydropyranyl diarylheptanoids has been achieved using methods like aldol (B89426) reactions followed by reductive etherification. thieme-connect.com

Asymmetric conjugate additions are a key strategy for the enantioselective synthesis of various compounds, including those with structures related to diarylheptanoids. organic-chemistry.orgnih.govjst.go.jp Chiral catalysts, such as primary amines and organocatalysts, can be used to control the stereochemistry of the addition of nucleophiles to α,β-unsaturated ketones. organic-chemistry.orgnih.govrsc.org For example, a chiral primary amine-salicylamide organocatalyst has been shown to be effective in the asymmetric conjugate addition of ketones to maleimides. nih.gov Similarly, sulfonamide-thiourea organocatalysts can facilitate the asymmetric conjugate addition of nitroalkanes to α,β-unsaturated ketones. organic-chemistry.org

The regioselectivity of reactions involving α,β,γ,δ-unsaturated ketones can be controlled to favor 1,6-conjugate addition. beilstein-journals.org Copper-catalyzed systems have been developed for the 1,6-conjugate addition of trialkylaluminium reagents to cyclic dienones. beilstein-journals.org

Role of the α,β-Unsaturated Carbonyl Moiety in Chemical Reactivity

The α,β-unsaturated carbonyl group is a key functional group that governs the reactivity of this compound. This moiety creates two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.org Nucleophilic attack can occur at either of these positions, leading to 1,2-addition or 1,4-addition (conjugate addition) products, respectively. libretexts.orglibretexts.orgpressbooks.pub

The competition between 1,2- and 1,4-addition is influenced by the nature of the nucleophile. libretexts.org Strong nucleophiles, such as Grignard reagents, tend to favor the faster 1,2-addition to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com In contrast, weaker nucleophiles, including amines, thiols, and enolates, typically undergo 1,4-conjugate addition, also known as the Michael reaction. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction is a widely used method for forming carbon-carbon bonds. wikipedia.org Organocuprate reagents are also known to favor 1,4-addition to α,β-unsaturated aldehydes and ketones. pressbooks.pub

The reactivity of the α,β-unsaturated carbonyl system is due to the delocalization of electrons across the conjugated system, which makes the β-carbon susceptible to nucleophilic attack. libretexts.orgmdpi.com This reactivity is harnessed in various synthetic transformations. wikipedia.orgnih.gov

Tautomeric Equilibria in Related Conjugated Systems (e.g., keto-enol tautomerism)

Compounds containing a carbonyl group with an adjacent α-hydrogen, such as this compound, can exist in equilibrium between their keto and enol forms. libretexts.orgmasterorganicchemistry.com This phenomenon is known as keto-enol tautomerism. chemistrysteps.comorgoreview.com Tautomers are constitutional isomers that readily interconvert. libretexts.org

In most simple ketones, the keto form is significantly more stable and therefore predominates at equilibrium. libretexts.orgorgoreview.com However, certain structural features can stabilize the enol form. For example, in 1,3-dicarbonyl compounds, intramolecular hydrogen bonding and conjugation of the double bond with the second carbonyl group can shift the equilibrium towards the enol form. libretexts.orgorgoreview.com Aromaticity can also play a significant role in stabilizing the enol form, as seen in the case of phenol. chemistrysteps.com The keto-enol tautomerism of curcuminoids, which are structurally related to this compound, has been observed, with both keto and enol forms being identified. researchgate.netmdpi.com The interconversion between keto and enol forms can be catalyzed by either acid or base. chemistrysteps.communi.cz

Oxidative and Reductive Pathways

Diarylheptanoids can undergo both oxidative and reductive transformations. The synthesis of some diarylheptanoids involves reductive steps, such as the reduction of a ketone to an alcohol. uni-regensburg.de For example, the reduction of an oxo group in MOM-protected diarylheptanoids can be achieved using sodium borohydride. uni-regensburg.de The selective reduction of the double bond in α,β-unsaturated carbonyl compounds can be accomplished through transfer hydrogenation using catalysts like iridium complexes. organic-chemistry.org

Conversely, oxidative reactions are also important in the chemistry of these compounds. The biosynthesis of some diarylheptanoids involves oxidation steps catalyzed by enzymes like cytochrome P450 monooxygenases. smolecule.com Diarylheptanoids, particularly those with phenolic hydroxyl groups, can exhibit antioxidant activity by scavenging free radicals. researchgate.netcore.ac.ukresearchgate.net This activity is often related to their ability to be oxidized. The antioxidant mechanism can involve the activation of signaling pathways such as the Nrf2/HO-1 pathway. researchgate.net

Exploration of 1,7 Diphenyl 1,4,6 Heptatrien 3 One in Advanced Materials Science

Design Principles for Organic Nonlinear Optical (NLO) Materials

Organic nonlinear optical (NLO) materials have garnered significant interest for their potential in technologies like optical signal processing, frequency conversion, and data storage. alfachemic.comroutledge.com The NLO response in organic molecules is primarily an electronic phenomenon, rooted in the polarizability of electrons within π-bonding orbitals. alfachemic.com The design of effective organic NLO materials is guided by specific molecular architecture principles aimed at maximizing this response.

Conjugated Systems for Enhanced Optical Susceptibility

A fundamental principle in the design of NLO materials is the incorporation of an extended π-conjugated system. nih.gov Molecules with a large number of delocalized π-electrons, such as 1,7-Diphenyl-1,4,6-heptatrien-3-one, exhibit exceptionally large second-order optical susceptibilities. nih.gov This enhanced susceptibility arises because the delocalized electrons are less tightly bound and can be more easily polarized by an external electric field, such as that from an intense laser. This leads to a nonlinear response where the material's polarization does not scale linearly with the strength of the applied optical field.

The structure of this compound, with its heptatrienone bridge linking two phenyl rings, provides a long, uninterrupted path for electron delocalization. This extended conjugation is a key factor that makes this class of compounds promising candidates for NLO applications. The efficiency of NLO effects is described by the molecular hyperpolarizability (β), and studies have consistently shown that extending the conjugation length is a viable strategy for enhancing this property. nih.gov

Molecular Engineering for Tunable NLO Responses

Beyond establishing a conjugated backbone, the NLO response of an organic molecule can be precisely tuned through molecular engineering. A highly effective strategy is the creation of a "push-pull" system, where electron-donating (D) and electron-accepting (A) groups are attached to opposite ends of the π-conjugated bridge. acs.org This D-π-A arrangement creates an asymmetric charge distribution, which significantly enhances the second-order hyperpolarizability (β). optics.org

While the parent this compound lacks strong donor or acceptor groups, its chalcone (B49325) framework is an ideal scaffold for such modifications. Theoretical and experimental studies on related chalcone derivatives demonstrate the profound impact of substituents on NLO properties. For instance, replacing a methyl group (-CH₃, a weak donor) with a nitro group (-NO₂, a strong acceptor) on one of the phenyl rings can increase the first hyperpolarizability by a significant margin. This tunability allows for the rational design of molecules with optimized NLO performance for specific applications. optics.org The introduction of different functional groups can modify the intramolecular charge transfer characteristics and, consequently, the magnitude of the NLO response. acs.org

| Chalcone Derivative | Key Substituent Group | Calculated Static First Hyperpolarizability (β) in 10⁻³⁰ esu | Reference |

|---|---|---|---|

| (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (4MP3P) | -CH₃ (Weak Donor) | 15.85 | |

| (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one (4NP3P) | -NO₂ (Strong Acceptor) | 26.53 | |

| Chalcone derivative with Pyridine Ring (6MN3PP) | Pyridine (Heterocyclic Ring) | 81.00 | acs.org |

Potential in Organic Electronic Devices and Components

The same fundamental electronic properties that make this compound and related compounds interesting for NLO applications—namely, their extended π-conjugation and tunable charge-transfer characteristics—also position them as potential materials for organic electronic devices. researchgate.net Organic semiconductors are the active components in devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). researchgate.netrsc.org

The performance of these devices relies on the ability of the organic material to efficiently transport charge (holes or electrons) and, in the case of OLEDs, to emit light. mdpi.com The rigid, planar structure and delocalized electronic system of conjugated molecules like curcuminoids can facilitate the intermolecular orbital overlap necessary for charge transport. Research into curcumin (B1669340) derivatives has demonstrated their utility in optoelectronics. For example, a boron complex of a curcumin derivative was used to fabricate efficient organic light-emitting diodes that emit in the near-infrared spectrum. This work highlights the potential of the curcuminoid scaffold, shared by this compound, for developing electroluminescent materials.

Furthermore, curcumin-based thin films have been integrated with inorganic semiconductors like TiO₂ and ZnO to create hybrid structures. nih.gov These composite films can be designed to enhance visible-light absorption, demonstrating that these organic molecules can serve as photosensitizers or active layers in various optoelectronic and photocatalytic applications. nih.gov While research on the specific use of this compound in electronic devices is still emerging, the promising results from closely related compounds underscore its potential as a building block for novel organic semiconductors.

Role in Photopolymerization Initiator Systems

Photopolymerization is a process that uses light to transform a liquid monomer into a solid polymer, a technique essential for 3D printing, coatings, and dental materials. researchgate.netnih.gov This process requires a photoinitiator, a compound that absorbs light and generates reactive species (free radicals or cations) to start the polymerization reaction. sigmaaldrich.com Chalcone derivatives, including the 1,7-diaryl-1,4,6-heptatrien-3-one family, have emerged as highly versatile and efficient photoinitiators, particularly for polymerization under visible light. rsc.orgresearchgate.net

The effectiveness of these compounds stems from their strong light absorption in the near-UV and visible regions, which matches the emission spectra of modern light sources like light-emitting diodes (LEDs). rsc.orgbohrium.com Upon absorbing a photon, the chalcone molecule reaches an excited state. In a multi-component system, this excited molecule can then interact with a co-initiator (such as an amine or an iodonium (B1229267) salt) through an electron transfer process to generate the radicals that initiate polymerization. bohrium.com

The versatility of the chalcone scaffold allows for its use in a wide array of photopolymerization reactions. Research has shown that chalcone-based systems can effectively initiate:

Free Radical Polymerization of acrylates. researchgate.netrsc.org

Cationic Polymerization of epoxides and vinyl ethers. rsc.orgresearchgate.net

Thiol-ene Polymerization . rsc.orgresearchgate.net

Synthesis of Interpenetrated Polymer Networks (IPNs) . rsc.orgresearchgate.net

This broad utility makes them highly valuable for developing advanced polymer materials. A patent has been filed that includes 1,7-di-4-pyridinyl-1,4,6-heptatrien-3-one, a close analogue of the subject compound, in a composition for a photopolymerization initiator, confirming its relevance in this field. nih.gov

| Polymerization Type | Monomer Class | Light Source | Reference |

|---|---|---|---|

| Free Radical Polymerization (FRP) | Acrylates (e.g., PEG-diacrylate) | LED @ 375 nm, LED @ 405 nm | researchgate.net |

| Cationic Polymerization (CP) | Epoxides, Vinyl Ethers | LED @ 375 nm, Blue LED @ 462 nm | researchgate.netrsc.org |

| Thiol-ene Polymerization | Thiols and Enes | Visible Light (Sunlight, Halogen Lamp) | rsc.orgresearchgate.net |

| Interpenetrated Polymer Networks (IPNs) | Hybrid systems (e.g., Acrylate/Epoxide) | Visible Light | rsc.org |

Structure Function Relationship Studies: a Focus on Molecular Architecture and Research Implications

Systematic Modification of Terminal Phenyl Groups and Core Linker

Studies have demonstrated that introducing various substituents to the phenyl rings can significantly alter the compound's bioactivity. For instance, the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic rings are critical. A structure-activity relationship study on a series of trienone analogs revealed that those with meta-oxygen functional groups on the aromatic rings were more potent than analogs with substitutions at the ortho- or para-positions. lookchem.com Furthermore, it was observed that a free phenolic hydroxyl group confers greater potency compared to the corresponding methyl ether analogs. lookchem.com

These findings highlight the sensitivity of the structure-function relationship to the electronic and steric nature of the substituents on the terminal phenyl groups.

Table 1: Impact of Phenyl Group Substitution on Cytotoxicity of Trienone Analogs

| Compound Name | R¹ | R² | R³ | IC₅₀ (µM) against KB cell line |

|---|---|---|---|---|

| 1,7-Diphenyl-1,4,6-heptatrien-3-one Analog 1 | H | H | H | >100 |

| 1,7-Bis(3-hydroxyphenyl)-1,4,6-heptatrien-3-one | OH | H | H | 2.6 |

| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | H | OH | H | 13.5 |

| 1,7-Bis(3-methoxyphenyl)-1,4,6-heptatrien-3-one | OCH₃ | H | H | 13.2 |

| 1,7-Bis(4-methoxyphenyl)-1,4,6-heptatrien-3-one | H | OCH₃ | H | >100 |

Data sourced from studies on cytotoxic activity against human oral cancer (KB) cells. lookchem.com

Impact of Conjugation Length and Stereochemistry on Spectroscopic Signatures

The spectroscopic properties of this compound and its derivatives are intrinsically linked to the length of their conjugated π-electron system and the stereochemistry of their double bonds. The extended conjugation, which includes the phenyl rings and the heptatrienone linker, is responsible for the compound's strong absorption in the UV-visible region.

Alterations in the conjugation length directly affect the energy of the π-π* electronic transitions. For example, analogs with shorter linkers, such as 1,5-diphenyl-1,4-pentadien-3-ones, exhibit different absorption maxima compared to the seven-carbon chain of the heptatrienone structure. The extended polyene chain in this compound lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift). One study noted that 1,7-diphenyl-1,3,5-heptatriene absorbs at a longer wavelength than 1,3,5-hexatriene (B1211904) and 1,3,5,7-octatetraene, demonstrating the effect of phenyl group conjugation. uacdn.net

The stereochemistry, specifically the (E/Z) configuration of the three double bonds in the linker, also plays a crucial role. The all-(E) stereoisomer is generally the most stable and is the configuration typically synthesized. lookchem.comnih.gov This specific arrangement ensures a planar, fully extended conjugated system, maximizing electronic delocalization. Any deviation from this planarity, such as the presence of a (Z)-isomer, would disrupt the conjugation, leading to a shift in the absorption maximum to a shorter wavelength (a hypsochromic or blue shift).

The ¹H NMR spectra of these compounds provide distinct signals that confirm their structure and stereochemistry. The protons on the double bonds of the linker typically appear as doublets or doublets of doublets in the downfield region (around 6.0-8.0 ppm), and their coupling constants (J values) are characteristic of a trans configuration. researchgate.net

Table 2: Spectroscopic Data for Diarylheptanoid Derivatives

| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | UV-Vis λₘₐₓ (nm) |

|---|---|---|

| (1E,6E)-1,7-Diphenylhepta-1,6-diene-3,5-dione | ~10.0 (enolic -OH), ~6.7 (methine), alkenyl protons | Not specified |

| (1E,6E)-1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione | ~10.0 (enolic -OH), ~6.7 (methine), alkenyl protons | Not specified |

| Curcumin (B1669340) | - | ~425 (in ethanol) |

| 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (B1249937) | - | Not specified |

Data sourced from spectroscopic characterization studies. researchgate.netsigmaaldrich.com

Exploring the Influence of Heteroaromatic Ring Incorporation

A significant area of research involves replacing the terminal phenyl groups of this compound with various heteroaromatic rings. This strategy aims to modulate the electronic properties, solubility, and potential for specific biological interactions. The introduction of nitrogen-containing heterocycles like imidazole, pyridine, and thiazole (B1198619) has been a key focus. nih.govnih.govresearchgate.net

The synthesis of (1E,4E,6E)-1,7-diheteroarylhepta-1,4,6-trien-3-ones has led to compounds with substantially improved cytotoxic and anti-proliferative effects compared to their phenyl-containing parent structure. nih.gov Structure-activity relationship studies have shown that certain heteroaromatic rings are particularly effective. For instance, analogs featuring 1-alkyl-1H-imidazol-2-yl and 1-alkyl-1H-benzo[d]imidazole-2-yl rings were identified as optimal for increasing in vitro potency against various cancer cell lines. nih.gov

The rationale behind incorporating these basic nitrogen-containing rings is to potentially enhance pharmacokinetic profiles. nih.gov The specific heteroaromatic ring and its point of attachment to the heptatrienone linker are critical factors determining the resulting biological activity. For example, in some series, ortho-substituted pyridyl rings conferred greater potency than para-substituted ones. researchgate.net

Table 3: Effect of Heteroaromatic Ring Incorporation on Anti-Proliferative Activity

| Compound Class | Terminal Aromatic Group | Key Finding | Reference |

|---|---|---|---|

| 1,7-Diarylhepta-1,4,6-trien-3-ones | 1-Alkyl-1H-imidazol-2-yl | Optimal for increased in vitro potency | nih.gov |

| 1,7-Diarylhepta-1,4,6-trien-3-ones | 1-Alkyl-1H-benzo[d]imidazol-2-yl | Optimal for increased in vitro potency | nih.gov |

| 1,7-Diarylhepta-1,4,6-trien-3-ones | Pyridin-2-yl | Less effective than curcumin | nih.gov |

| 1,5-Diaryl-1,4-pentadien-3-ones | 2-Methyl-4-(trifluoromethyl)thiazol-5-yl | Established as an optimal lead compound | researchgate.net |

Comparative Analysis with Curcuminoid Frameworks for Structural Insights

The this compound framework is often described as a monoketone or trienone analog of curcumin. lookchem.comresearchgate.net Curcumin, the principal curcuminoid found in turmeric, is chemically known as 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione. A comparative analysis of these two structures provides valuable insights into how the central linker dictates their chemical and biological properties.

The most significant structural difference lies in the seven-carbon linker. Curcumin possesses a β-diketone moiety, which predominantly exists in a more stable keto-enol tautomeric form, confirmed by NMR and X-ray crystallographic data. nih.gov This keto-enol form features a six-membered ring stabilized by an intramolecular hydrogen bond. In contrast, this compound contains a linear trienone linker, which is an α,β-unsaturated ketone system. nih.gov The (1E,4E,6E)-heptatrien-3-one motif is considered a potential bioisostere of curcumin's keto-enol linker due to their similar shape and size. nih.gov

This structural divergence has profound implications. Research indicates that analogs with the 1,4,6-trien-3-one functionality are often more potent in terms of cytotoxicity than the corresponding curcuminoids with the 1,6-diene-3,5-dione system. lookchem.comnih.gov Naturally occurring trienones, such as 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one and 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, have been isolated from Curcuma longa, the same plant source as curcumin, suggesting a shared biosynthetic origin but distinct functional roles. nih.gov

Table 4: Structural and Functional Comparison: Trienone vs. Curcuminoid

| Feature | This compound Framework | Curcuminoid Framework (Curcumin) |

|---|---|---|

| Core Linker | (1E,4E,6E)-Heptatrien-3-one (monoketone) | 1,6-Heptadiene-3,5-dione (β-diketone) |

| Tautomerism | Exists primarily as the ketone form | Exists as a keto-enol tautomer, stabilized by an intramolecular H-bond |

| Structural Motif | Linear, extended α,β-unsaturated ketone | Planar, cyclic-like keto-enol system |

| Relative Potency | Often more potent in cytotoxicity studies | Serves as a benchmark, but often less potent than trienone analogs |

Information compiled from comparative studies. lookchem.comnih.gov

Future Research Directions and Emerging Paradigms

Advanced Computational Design of Novel Heptatrien-3-one Derivatives

The rational design of novel 1,7-diphenyl-1,4,6-heptatrien-3-one derivatives is increasingly driven by sophisticated computational methodologies. These in silico approaches allow for the prediction of molecular properties, guiding the synthesis of compounds with tailored characteristics for specific applications.

Computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are pivotal in predicting the photophysical and nonlinear optical (NLO) properties of new derivatives. acs.orgnih.govsmu.cabohrium.com For instance, theoretical calculations can estimate key parameters such as hyperpolarizability, dipole moment, and the energies of HOMO and LUMO orbitals, which are crucial for designing molecules with enhanced NLO responses. nih.gov Research has shown that strategic modifications, such as the introduction of electron-donating and electron-accepting groups, can significantly influence the intramolecular charge transfer and, consequently, the NLO properties of these compounds. nih.gov

Furthermore, computational modeling plays a crucial role in understanding structure-activity relationships (SAR). researchgate.net By simulating the interaction of designed analogs with biological targets, researchers can prioritize the synthesis of compounds with higher predicted efficacy and lower cytotoxicity. researchgate.net This synergy between computational prediction and experimental validation accelerates the discovery of new therapeutic agents and functional materials. acs.orgnih.gov

Development of Greener Synthetic Methodologies

The chemical industry's growing emphasis on sustainability has spurred the development of environmentally friendly synthetic routes for this compound and its analogs. These "green chemistry" approaches aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. mdpi.com

A significant advancement in this area is the development of solvent-free synthesis protocols. acs.orgnih.gov These methods often provide moderate to excellent yields with simplified workup procedures, eliminating the need for extensive extractions and purifications that are common in traditional solvent-based syntheses. acs.orgnih.gov For example, a boron-assisted, solvent-free approach has been optimized for the preparation of symmetric 1,7-bis(aryl)-1,6-heptadiene-3,5-diones, demonstrating the feasibility of this eco-friendly strategy. acs.orgnih.gov

The use of safer and more sustainable reagents is another key aspect of green synthesis. cnr.it For instance, dimethyl carbonate (DMC) is being explored as a non-toxic and cost-effective alternative to hazardous methylating agents like methyl halides. cnr.it Microwave-assisted synthesis is also gaining traction as it can significantly reduce reaction times compared to conventional heating methods. cnr.it The extraction of curcuminoids from natural sources like turmeric rhizomes using supercritical CO2 presents another green alternative to methods that use organic solvents at high temperatures. researchgate.net

Exploration of Supramolecular Assemblies and Nanostructures

The self-assembly of this compound derivatives into well-defined supramolecular structures and nanostructures is a burgeoning area of research with potential applications in drug delivery, sensing, and materials science. The inherent properties of the heptatrien-3-one backbone, combined with tailored intermolecular interactions, can drive the formation of complex architectures.

Researchers are investigating how modifications to the molecular structure influence the aggregation behavior and the resulting morphology of the assemblies. For instance, the introduction of specific functional groups can promote directional interactions, leading to the formation of nanoparticles, nanofibers, and other ordered structures. nih.govnih.gov The encapsulation of these compounds within various nanocarriers, such as polymeric nanoparticles, solid-lipid nanoparticles, and liposomes, is a widely explored strategy to enhance their solubility, stability, and bioavailability. nih.govnih.govmdpi.com

The photophysical properties of these curcuminoid-based nanostructures are of particular interest. nih.gov For example, solid lipid nanostructures of curcumin (B1669340) have demonstrated increased cellular absorption and improved chemical durability. nih.gov The development of nanocurcumin formulations is a key strategy to overcome the limitations of low aqueous solubility and bioavailability, thereby enhancing its therapeutic potential. mdpi.comnih.gov

Integration into Hybrid Material Systems

The incorporation of this compound and its derivatives into hybrid material systems is a promising avenue for creating advanced functional materials with synergistic properties. These hybrid systems combine the unique optical and electronic characteristics of the organic chromophore with the structural integrity and processability of a host matrix.

One area of focus is the development of luminescent hybrid materials. For example, curcumin derivatives have been deposited on palygorskite, a type of clay, to create hybrid composites. researchgate.net The interaction between the dye molecules and the inorganic matrix influences the fluorescence properties of the resulting material. researchgate.net Similarly, hybrid materials have been generated by co-precipitating calcium carbonate with curcumin derivatives, which have shown potential for applications in drug delivery and as UV-shielding agents in skincare products. mdpi.com

The integration into polymeric matrices is another significant research direction. Curcumin-loaded polymeric micelles and nanoparticles have been developed to improve the compound's solubility and provide controlled release. ucl.ac.ukbenthamscience.com For instance, hybrid nanoparticles composed of lipids and polymers have been shown to effectively encapsulate curcumin, leading to enhanced stability and sustained release. mdpi.com Furthermore, cobalt-based hybrid nanoparticles loaded with curcumin have been designed for synergistic nanocatalytic therapy and chemotherapy. rsc.org The development of hybrid virosomes containing nanocurcumin also represents an innovative approach for targeted drug delivery. nih.gov

In-depth Mechanistic Studies of Excited State Dynamics

A fundamental understanding of the excited state dynamics of this compound and its analogs is crucial for optimizing their performance in applications such as photodynamic therapy and nonlinear optics. rsc.orgplos.org Ultrafast spectroscopic techniques are being employed to unravel the complex photophysical and photochemical processes that occur upon photoexcitation.

A key process governing the excited-state lifetime of many curcuminoids is excited-state intramolecular proton transfer (ESIPT). plos.orgacs.org This ultrafast process, occurring between the enol and keto groups of the β-diketone moiety, provides a highly efficient non-radiative decay pathway, which can limit the fluorescence quantum yield and photosensitizing ability. plos.org Studies have shown that the rate of ESIPT is influenced by solvent properties and molecular structure. acs.orgrsc.org For example, in non-polar solvents, the cis-enol conformation facilitates rapid ESIPT. plos.org

Researchers are also investigating how structural modifications affect the excited-state dynamics. plos.orgnih.gov For instance, designing derivatives where the tautomeric equilibrium is shifted towards the diketo form can enhance excited-state stability. plos.org The differences in the excited-state dynamics between various curcuminoids, such as curcumin and bisdemethoxycurcumin, have been attributed to differences in their hydrogen-bonding capabilities and the strength of the intramolecular hydrogen bond in the keto-enol moiety. nih.gov In-depth studies using techniques like femtosecond transient absorption and fluorescence upconversion spectroscopy are providing detailed insights into processes like solvent reorganization and intramolecular vibrational redistribution. rsc.orgrsc.org

Q & A

Q. What are the synthetic methodologies for 1,7-diphenyl-1,4,6-heptatrien-3-one and its derivatives?

The compound is synthesized via Horner-Wadsworth-Emmons reactions. Phosphonates (e.g., (3E,5E)-2-oxo-6-(aryl)hexa-3,5-dien-1-yl derivatives) react with heteroarylformaldehydes under basic conditions (e.g., K₂CO₃), yielding trienones with variable substituents. Modifications to terminal aromatic rings enhance potency; for example, 1-alkyl-1H-benzo[d]imidazole-2-yl analogues show improved anticancer activity. Yield optimization (35–86%) is achieved through iterative protocol refinements, including alternative reaction sequences for challenging substrates .

Q. How does the structure of this compound compare to curcumin?

The compound replaces curcumin’s central β-diketone with a conjugated trienone system, serving as a bioisostere. This structural change enhances stability and potency, as the trienone motif avoids keto-enol tautomerization issues seen in curcumin. X-ray crystallography and NMR confirm the rigid, planar trienone geometry, which improves interaction with biological targets like the androgen receptor (AR) and viral nucleocapsid proteins .

Q. What are the primary biological activities of this compound in preclinical models?

Key activities include:

- Anticancer effects : Cytotoxicity against prostate (PC-3, DU145, LNCaP) and oral (KB) cancer cells, with IC₅₀ values as low as 0.27 μM, surpassing curcumin’s potency. Mechanisms involve ROS-mediated apoptosis and mitochondrial dysfunction .

- Antiviral activity : Inhibition of SARS-CoV-2 nucleocapsid protein (N-protein), with EC₅₀ = 0.17 μM, disrupting viral replication .

- Anti-inflammatory action : Suppression of TNF-α production in macrophages (IC₅₀ = 12.3 μM) .

Advanced Research Questions

Q. How does this compound enhance androgen receptor (AR) degradation in cancer therapy?

The compound selectively degrades AR by disrupting AR-co-regulator interactions (e.g., SRC-1), reducing intracellular aggregation. This mechanism is critical in AR-dependent cancers (prostate, liver) and spinal/bulbar muscular atrophy (Kennedy’s disease). ASC-J9, a dimethylated derivative, shows low toxicity and resistance development, making it a promising therapeutic enhancer for radiotherapy and chemotherapy .

Q. What structural features drive its selectivity against SARS-CoV-2 nucleocapsid protein?

Molecular docking studies suggest the trienone system binds to the N-protein’s RNA-binding domain, inhibiting viral assembly. The 4-hydroxyphenyl groups at positions 1 and 7 enhance hydrogen bonding with residues like Arg89 and Tyr110, while the conjugated system stabilizes π-π stacking with Phe44. Derivatives with methoxy substitutions (e.g., ASC-J9) show reduced activity, highlighting the importance of free hydroxyl groups .

Q. How do substituent variations on the terminal phenyl rings affect anticancer potency?

- Electron-donating groups (e.g., -OH, -OCH₃) : Improve solubility and target binding but may reduce membrane permeability. For example, 1,7-bis(3-hydroxyphenyl) derivatives exhibit high selectivity indices (SI > 10) in oral cancer models .

- Heteroaromatic rings (e.g., benzimidazole) : Enhance potency by 10–100-fold compared to phenyl analogues, likely due to increased π-stacking and hydrogen-bonding capabilities with kinase domains .

Q. What experimental models validate its ROS-mediated apoptotic effects in cancer cells?

- In vitro assays : ROS generation is quantified via DCFH-DA fluorescence, showing dose-dependent increases (e.g., 2–5-fold at 5 μM). Caspase-3/7 activation and mitochondrial membrane depolarization (JC-1 assay) confirm apoptosis .

- Contradictions : Some studies report minimal ROS in AR-negative cancers, suggesting context-dependent mechanisms. Follow-up experiments using ROS scavengers (e.g., NAC) and gene knockdown (e.g., NOX4) are recommended to clarify pathways .

Methodological Guidance

Q. How to optimize the compound’s stability in biological assays?

- Solvent selection : Use DMSO with ≤0.1% water to prevent hydrolysis. Avoid PBS at pH > 7, where the trienone undergoes rapid degradation.

- Storage : Store at –80°C under argon; lyophilization in cyclodextrin complexes improves shelf life .

Q. What analytical techniques are critical for characterizing synthetic derivatives?

Q. How to address discrepancies in cytotoxicity data across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.